molecular formula C16H25NO4 B080027 alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol CAS No. 13627-82-2

alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol

Cat. No. B080027
CAS RN: 13627-82-2
M. Wt: 295.37 g/mol
InChI Key: HBARXCFXLPAYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol, also known as MDBP, is a synthetic compound that belongs to the class of psychoactive substances. MDBP is a derivative of the compound 3,4-methylenedioxyphenylpropan-2-amine (MDMA) and has been found to have similar effects on the central nervous system. In recent years, MDBP has gained attention in the scientific community due to its potential applications in the field of neuroscience research.

Mechanism Of Action

Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol works by binding to and activating serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can produce a range of effects on the central nervous system, including euphoria, increased sociability, and altered perception.

Biochemical And Physiological Effects

Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been found to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and behavior.

Advantages And Limitations For Lab Experiments

Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has several advantages as a research tool, including its ability to selectively activate specific neurotransmitter receptors in the brain, its ease of synthesis, and its relatively low toxicity. However, there are also limitations to using alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol in laboratory experiments, including the potential for abuse and the lack of long-term safety data.

Future Directions

There are several potential future directions for research on alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol. One area of interest is the development of new compounds based on the structure of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol that have improved efficacy and safety profiles. Another direction is the investigation of the long-term effects of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol on the brain and behavior, as well as its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.

Synthesis Methods

Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol typically begins with the reaction of 3,4-methylenedioxyphenylpropan-2-amine with formaldehyde, followed by the addition of butylamine and sodium cyanoborohydride. The resulting product is then subjected to a series of purification steps to obtain pure alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol.

Scientific Research Applications

Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been used in several scientific studies to investigate its effects on the central nervous system. One study found that alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. Another study showed that alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can enhance the activity of certain brain regions involved in memory and learning.

properties

CAS RN

13627-82-2

Product Name

alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[4-methoxybutyl(methyl)amino]ethanol

InChI

InChI=1S/C16H25NO4/c1-17(9-5-6-10-19-2)11-13(18)16-12-20-14-7-3-4-8-15(14)21-16/h3-4,7-8,13,16,18H,5-6,9-12H2,1-2H3

InChI Key

HBARXCFXLPAYCK-UHFFFAOYSA-N

SMILES

CN(CCCCOC)CC(C1COC2=CC=CC=C2O1)O

Canonical SMILES

CN(CCCCOC)CC(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

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